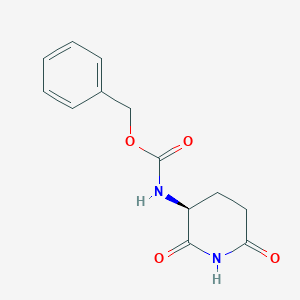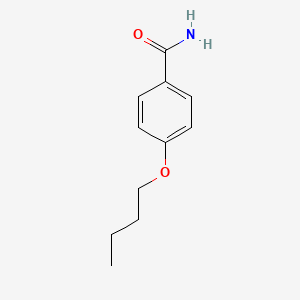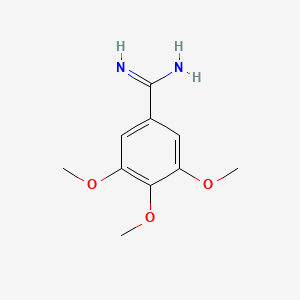![molecular formula C18H35N3O4 B1277369 Acide hexanoïque, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]- CAS No. 5776-78-3](/img/structure/B1277369.png)
Acide hexanoïque, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-
Vue d'ensemble
Description
Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its long carbon chain and multiple functional groups, including amino and oxo groups, which contribute to its reactivity and versatility in chemical synthesis and industrial applications.
Applications De Recherche Scientifique
Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biochemical pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants.
Mécanisme D'action
Target of Action
The primary target of 6-(6-(6-aminohexanamido)hexanamido)hexanoic acid is plasmin , a key enzyme involved in the fibrinolysis pathway . This compound also interacts with plasminogen , the inactive precursor of plasmin .
Mode of Action
This compound promotes the rapid dissociation of plasmin, thereby inhibiting the activation of plasminogen and subsequent fibrinolysis . It is also reported to inhibit plasminogen binding to activated platelets .
Biochemical Pathways
The compound primarily affects the fibrinolysis pathway . By inhibiting the activation of plasminogen, it prevents the breakdown of fibrin, a protein that forms a mesh-like structure in blood clots . This results in the stabilization of blood clots and a reduction in bleeding.
Pharmacokinetics
Given its chemical structure, it is likely to be soluble in water , which could influence its absorption and distribution in the body
Result of Action
The molecular effect of this compound’s action is the inhibition of fibrinolysis, leading to the stabilization of blood clots . On a cellular level, this can prevent excessive bleeding and promote hemostasis.
Action Environment
Environmental factors such as pH and temperature could potentially influence the compound’s action, efficacy, and stability. It is stored under inert gas (nitrogen or Argon) at 2–8 °C , suggesting that it may be sensitive to oxygen and temperature changes.
Analyse Biochimique
Biochemical Properties
Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]- is known for its involvement in biochemical reactions, particularly those involving amino acids and peptides. It interacts with enzymes such as carboxypeptidase B, which it binds and inactivates . This interaction is critical in regulating the activity of carboxypeptidase B, thereby influencing the breakdown of peptides into amino acids. Additionally, hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]- promotes the rapid dissociation of plasmin, inhibiting the activation of plasminogen and subsequent fibrinolysis .
Cellular Effects
Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]- exerts significant effects on various cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting the activation of plasminogen, it affects the fibrinolytic system, which is crucial for maintaining the balance between coagulation and fibrinolysis . This compound also impacts the complement system by inhibiting the activation of its first component, thereby modulating immune responses .
Molecular Mechanism
The molecular mechanism of hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]- involves its binding interactions with various biomolecules. It binds to carboxypeptidase B, leading to its inactivation . This binding interaction is essential for regulating the enzyme’s activity and, consequently, the breakdown of peptides. Additionally, hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]- inhibits the activation of plasminogen by promoting the rapid dissociation of plasmin . This inhibition is crucial for controlling fibrinolysis and maintaining hemostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]- change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods. Long-term studies have shown that it can have lasting effects on cellular function, particularly in regulating the fibrinolytic system and immune responses .
Dosage Effects in Animal Models
The effects of hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]- vary with different dosages in animal models. At lower doses, it effectively inhibits plasminogen activation and modulates immune responses without causing significant adverse effects. At higher doses, it can lead to toxic effects, including disruptions in hemostasis and immune function .
Metabolic Pathways
Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]- is involved in metabolic pathways related to amino acid and peptide metabolism. It interacts with enzymes such as carboxypeptidase B, influencing the breakdown of peptides into amino acids . This interaction is crucial for maintaining the balance of amino acids in the body and regulating metabolic flux.
Transport and Distribution
Within cells and tissues, hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]- is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it exerts its biochemical effects .
Subcellular Localization
Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]- is localized in specific subcellular compartments, where it performs its functions. Targeting signals and post-translational modifications direct it to particular organelles, ensuring its activity and function are appropriately regulated .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]- typically involves multi-step organic reactionsThis process often requires the use of coupling reagents such as carbodiimides (e.g., DCC or EDC) and catalysts to facilitate the formation of amide bonds under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted hexanoic acid derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanoic acid: A simpler analog without the additional amino and oxo groups.
6-Aminohexanoic acid: Contains an amino group but lacks the complex structure of the target compound.
Nylon-6 oligomers: Structurally related but used primarily in polymer applications.
Uniqueness
Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]- stands out due to its multifunctional nature, allowing it to participate in a variety of chemical reactions and biological interactions. This versatility makes it a unique and valuable compound in multiple scientific disciplines.
Propriétés
IUPAC Name |
6-[6-(6-aminohexanoylamino)hexanoylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O4/c19-13-7-1-4-10-16(22)20-14-8-2-5-11-17(23)21-15-9-3-6-12-18(24)25/h1-15,19H2,(H,20,22)(H,21,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIUZBTWMAYEQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)NCCCCCC(=O)NCCCCCC(=O)O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429490 | |
| Record name | Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5776-78-3 | |
| Record name | Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-[6-(6-aminohexanamido)hexanamido]hexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1277300.png)





![[3-(4-Chlorophenoxy)phenyl]methanol](/img/structure/B1277315.png)



